molecular formula C23H26N2O4 B10765086 (E)-N-(2-(2-methyl-1H-indol-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

(E)-N-(2-(2-methyl-1H-indol-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Cat. No.: B10765086
M. Wt: 394.5 g/mol
InChI Key: YBHUXHFZLMFETJ-MDZDMXLPSA-N
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Description

(E)-N-(2-(2-methyl-1H-indol-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a synthetic organic compound that belongs to the class of acrylamides It features an indole moiety and a trimethoxyphenyl group, which are connected through an ethyl chain and an acrylamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(2-methyl-1H-indol-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide typically involves the following steps:

    Formation of the Indole Intermediate: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Alkylation: The indole intermediate is then alkylated with an appropriate alkyl halide to introduce the ethyl chain.

    Acrylamide Formation: The alkylated indole is reacted with acryloyl chloride in the presence of a base, such as triethylamine, to form the acrylamide linkage.

    Introduction of the Trimethoxyphenyl Group: The final step involves the coupling of the acrylamide intermediate with 3,4,5-trimethoxyphenylboronic acid using a palladium-catalyzed Suzuki coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the acrylamide linkage, converting it to the corresponding amine.

    Substitution: The trimethoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Amino derivatives of the acrylamide.

    Substitution: Functionalized trimethoxyphenyl derivatives.

Scientific Research Applications

(E)-N-(2-(2-methyl-1H-indol-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.

    Biological Studies: The compound is used in studies exploring its interaction with biological targets, such as enzymes and receptors.

    Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of (E)-N-(2-(2-methyl-1H-indol-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can interact with aromatic residues in the active site of enzymes, while the acrylamide linkage can form covalent bonds with nucleophilic residues. The trimethoxyphenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(2-(1H-indol-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide: Lacks the methyl group on the indole moiety.

    (E)-N-(2-(2-methyl-1H-indol-1-yl)ethyl)-3-(4-methoxyphenyl)acrylamide: Has fewer methoxy groups on the phenyl ring.

    (E)-N-(2-(2-methyl-1H-indol-1-yl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide: Lacks one methoxy group on the phenyl ring.

Uniqueness

(E)-N-(2-(2-methyl-1H-indol-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is unique due to the presence of the 2-methyl group on the indole moiety and the three methoxy groups on the phenyl ring. These structural features may contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(E)-N-[2-(2-methylindol-1-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4/c1-16-13-18-7-5-6-8-19(18)25(16)12-11-24-22(26)10-9-17-14-20(27-2)23(29-4)21(15-17)28-3/h5-10,13-15H,11-12H2,1-4H3,(H,24,26)/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBHUXHFZLMFETJ-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N1CCNC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=CC=CC=C2N1CCNC(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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